molecular formula C8H12N2O4 B6300489 Ethyl 2-(ureidomethylene)acetoacetate CAS No. 6319-01-3

Ethyl 2-(ureidomethylene)acetoacetate

Cat. No.: B6300489
CAS No.: 6319-01-3
M. Wt: 200.19 g/mol
InChI Key: FTGFUKQTCIZBEQ-UVJWVVOVSA-N
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Description

Ethyl 2-(ureidomethylene)acetoacetate is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.196. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.

Preparation Methods

Ethyl 2-(ureidomethylene)acetoacetate can be synthesized through a reaction involving ethyl acetoacetate and urea. The process typically involves stirring finely powdered urea into a mixture of ethyl acetoacetate, absolute alcohol, and a few drops of concentrated hydrochloric acid. The mixture is then placed in a vacuum desiccator over concentrated sulfuric acid until it goes to dryness . This method is commonly used in laboratory settings for small-scale preparation.

Chemical Reactions Analysis

Ethyl 2-(ureidomethylene)acetoacetate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ureidomethylene group.

    Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones, forming dihydropyrimidinones.

    Reduction Reactions: Reduction of ethyl acetoacetate derivatives can yield hydroxybutyrate compounds.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-(ureidomethylene)acetoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dihydropyrimidinones, which have significant biological activities.

    Biology: The compound’s derivatives are studied for their potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(ureidomethylene)acetoacetate involves its interaction with various molecular targets and pathways. The ureidomethylene group allows it to participate in condensation reactions, forming stable intermediates that can further react to produce biologically active compounds . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Ethyl 2-(ureidomethylene)acetoacetate can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A widely used chemical intermediate in the production of various compounds.

    Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl group instead of an ethyl group.

    Ethyl 2-(phenylazo)acetoacetate: Another derivative of ethyl acetoacetate with a phenylazo group.

This compound is unique due to the presence of the ureidomethylene group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-2-[(E)-carbamoyliminomethyl]-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13)/b6-5+,10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFUKQTCIZBEQ-UVJWVVOVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C=NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/C=N/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6319-01-3
Record name NSC62021
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62021
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC31962
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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